molecular formula C15H13Cl3N2O3S B15152798 2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

Cat. No.: B15152798
M. Wt: 407.7 g/mol
InChI Key: LRFLHMKANSSBLD-UHFFFAOYSA-N
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Description

2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 4-chlorobenzenesulfonamide under basic conditions to form the intermediate 2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorinated aromatic rings may interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and dichlorophenyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H13Cl3N2O3S

Molecular Weight

407.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide

InChI

InChI=1S/C15H13Cl3N2O3S/c16-11-3-5-13(6-4-11)24(22,23)20(9-15(19)21)8-10-1-2-12(17)7-14(10)18/h1-7H,8-9H2,(H2,19,21)

InChI Key

LRFLHMKANSSBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N)Cl

Origin of Product

United States

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